molecular formula C16H13F3O3 B5477730 (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one

(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one

Cat. No.: B5477730
M. Wt: 310.27 g/mol
InChI Key: WYUBMIXXGNCFQS-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a furan ring, a hydroxyl group, and a phenyl group

Preparation Methods

The synthesis of (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one can be achieved through several synthetic routes. One common method involves the condensation of a furan derivative with a trifluoromethyl ketone in the presence of a base. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan ring and phenyl group contribute to its overall molecular recognition and specificity .

Comparison with Similar Compounds

Similar compounds to (Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one include other trifluoromethyl-substituted furan derivatives and phenyl-substituted enones. These compounds share structural similarities but may differ in their electronic properties, reactivity, and biological activity.

Properties

IUPAC Name

(Z)-6,6,6-trifluoro-1-(furan-2-yl)-5-hydroxy-5-phenylhex-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c17-16(18,19)15(21,12-5-2-1-3-6-12)11-13(20)8-9-14-7-4-10-22-14/h1-10,21H,11H2/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUBMIXXGNCFQS-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C=CC2=CC=CO2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(CC(=O)/C=C\C2=CC=CO2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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